

chemical structure and properties of Dilmapimod Tosylate

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Compound of Interest		
Compound Name:	Dilmapimod Tosylate	
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Dilmapimod Tosylate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dilmapimod (also known as SB-681323) is a potent and selective small molecule inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3][4][5] Developed by GlaxoSmithKline, Dilmapimod has been investigated for its anti-inflammatory properties in a range of conditions, including chronic obstructive pulmonary disease (COPD), neuropathic pain, and acute respiratory distress syndrome (ARDS).[6][7][8] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental findings related to **Dilmapimod Tosylate**.

Chemical Structure and Properties

Dilmapimod is administered as the tosylate salt. The chemical and physical properties of **Dilmapimod Tosylate** are summarized in the table below.



Property	Value	Reference
Chemical Name	4-[5-(2,6-difluorophenyl)-2- ([(2R)-2,3- dihydroxypropyl]amino)-7-oxo- 7,8-dihydropyrido[2,3- d]pyrimidin-4-yl]-3- methylbenzonitrile, 4- methylbenzenesulfonic acid	N/A
Synonyms	SB-681323, GW-681323	[3][4][5]
Molecular Formula	C30H27F3N4O6S	N/A
Molecular Weight	628.62 g/mol	N/A
Appearance	Solid powder	N/A
Solubility	Soluble in DMSO	[5][9]

Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway

Dilmapimod exerts its anti-inflammatory effects by inhibiting the p38 MAPK signaling cascade. The p38 MAPKs are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress.[2][10][11][12] There are four main isoforms of p38 MAPK: α , β , γ , and δ .[2][10] The p38 α isoform is the most studied and is considered the primary mediator of the inflammatory response.[12]

Upon activation by upstream kinases (MKK3/6), p38 MAPK phosphorylates a variety of downstream substrates, including other kinases like MAPK-activated protein kinase 2 (MAPKAPK2) and transcription factors such as activating transcription factor 2 (ATF2).[1][11] This phosphorylation cascade leads to the increased production and release of proinflammatory cytokines like tumor necrosis factor-alpha (TNF- α), interleukin-1 beta (IL-1 β), and interleukin-6 (IL-6).[13]

Dilmapimod, as a p38 MAPK inhibitor, blocks this signaling pathway, thereby reducing the production of these key inflammatory mediators.[13] One of the key downstream effects of p38

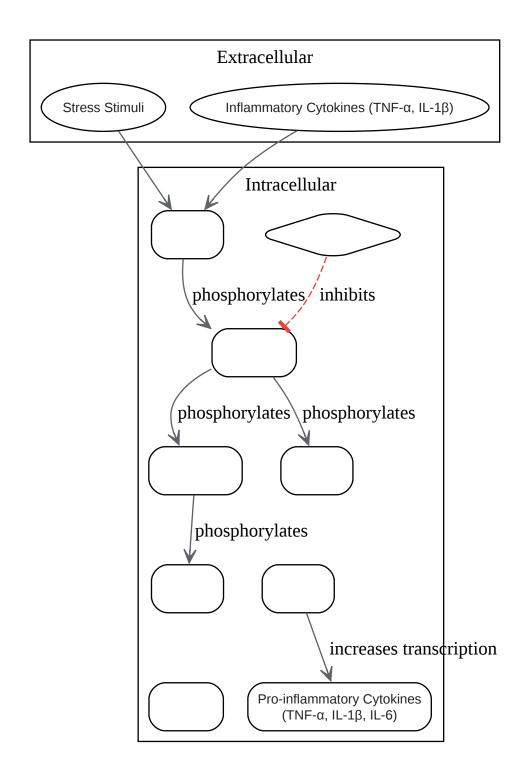


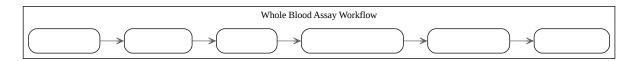




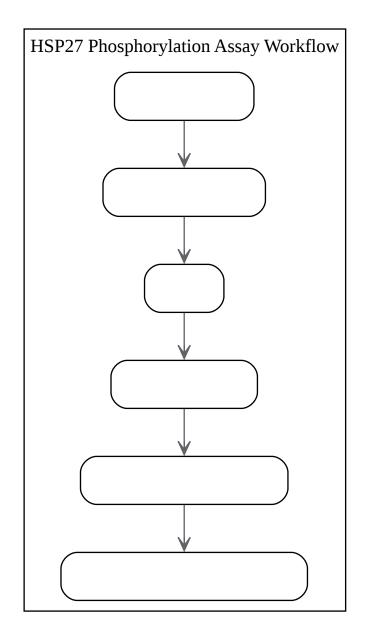
MAPK inhibition is the reduced phosphorylation of heat shock protein 27 (HSP27), a substrate of MAPKAPK2.[3][7] The level of phosphorylated HSP27 (pHSP27) is often used as a biomarker for p38 MAPK pathway activation.[7]











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